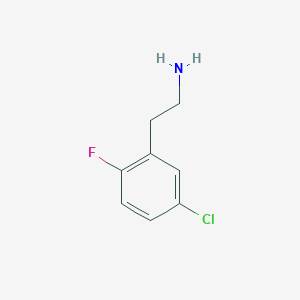

2-(5-Chloro-2-fluorophenyl)ethan-1-amine

Description

Overview of Halogenated Phenethylamine (B48288) Scaffolds in Chemical Research

The 2-phenethylamine framework is a cornerstone in medicinal chemistry, present in naturally occurring neurotransmitters like dopamine (B1211576) and norepinephrine (B1679862) as well as in a multitude of synthetic compounds. reagentia.eu This scaffold's versatility allows for a wide range of chemical modifications. Halogenation, the introduction of halogen atoms such as fluorine, chlorine, bromine, or iodine, is a common and powerful tool in this process.

The inclusion of halogens can significantly alter a molecule's properties. For instance, fluorine, with its high electronegativity and small size, can enhance metabolic stability, increase binding affinity to target proteins, and modify the basicity of nearby amine groups. chemicalregister.combldpharm.com These modifications can lead to compounds with improved potency and duration of action. Research has shown that the position and type of halogen on the phenyl ring can have a profound impact on the biological activity of phenethylamine derivatives, influencing their interaction with various receptors and transporters in the body. For example, halogen groups at the para position of the phenyl ring have been shown to have a positive effect on the binding affinity for the 5-HT2A receptor.

The Unique Structural Features of 2-(5-Chloro-2-fluorophenyl)ethan-1-amine

The defining characteristics of this compound stem from the specific placement of its halogen substituents on the phenyl ring. The compound, identified by the CAS Number 771581-91-0, possesses a distinct combination of a fluorine atom at the ortho (2-position) and a chlorine atom at the meta (5-position) relative to the ethylamine (B1201723) side chain.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 771581-91-0 |

| Molecular Formula | C8H9ClFN |

| Molecular Weight | 173.62 g/mol |

| Structure | A phenyl ring substituted with a fluorine atom at position 2 and a chlorine atom at position 5, with an ethan-1-amine chain at position 1. |

Historical Context and Prior Research on Related Amines

While specific research on this compound is not extensively documented in publicly available literature, the scientific foundation for this compound is built upon decades of research into related halogenated amines. The study of fluorinated phenethylamines, for example, has shown that the introduction of fluorine can greatly impact psychoactivity, ranging from a marked loss to an enhancement of effects compared to their non-fluorinated counterparts. bldpharm.com

Similarly, chlorinated analogues of phenethylamines have been investigated. The alteration of molecular structure by introducing chlorine atoms has been a strategy to develop new psychoactive substances, often by modifying the metabolic stability and receptor interaction profiles. chemicalregister.com Research into the structure-activity relationships of phenethylamine derivatives has consistently demonstrated that the nature and position of substituents on the phenyl ring are critical determinants of their biological activity, including their effects on dopamine reuptake and receptor binding. The synthesis and study of compounds with various halogenation patterns, such as (1R)-1-(2-chloro-4-fluorophenyl)ethan-1-amine hydrochloride, indicate an ongoing interest in exploring the chemical space of these halogenated scaffolds as building blocks for more complex molecules. chemicalregister.com

Scope and Objectives of the Research Outline

The scope of this article is to provide a focused and scientifically grounded overview of this compound, based on the available chemical information and the broader context of halogenated phenethylamines in chemical research. The objective is to adhere strictly to the outlined topics, presenting the structural and chemical context of the compound without extending into speculative applications. The information is based on established principles of medicinal chemistry and data from chemical suppliers and scientific reviews on related compounds.

Structure

3D Structure

Properties

IUPAC Name |

2-(5-chloro-2-fluorophenyl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClFN/c9-7-1-2-8(10)6(5-7)3-4-11/h1-2,5H,3-4,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFISIJAJEXYYNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)CCN)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70695225 | |

| Record name | 2-(5-Chloro-2-fluorophenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70695225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

771581-91-0 | |

| Record name | 2-(5-Chloro-2-fluorophenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70695225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 5 Chloro 2 Fluorophenyl Ethan 1 Amine

Retrosynthetic Strategies for the 2-Phenylethan-1-amine Core

Retrosynthesis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. For the 2-phenylethan-1-amine core, the primary disconnections involve the carbon-nitrogen bond and functional group interconversions related to the amine group.

A common retrosynthetic approach for primary amines like 2-(5-chloro-2-fluorophenyl)ethan-1-amine is to trace the amine back to a more stable precursor functional group. Key strategies include:

Disconnection via Nitrile Reduction: The target amine can be retrosynthetically disconnected to the corresponding phenylacetonitrile, specifically (5-chloro-2-fluorophenyl)acetonitrile. This is a robust pathway as the reduction of a nitrile to a primary amine is a high-yielding and well-established transformation.

Disconnection via Amide Reduction: An alternative route involves the disconnection to a phenylacetamide derivative, such as 2-(5-chloro-2-fluorophenyl)acetamide. The reduction of an amide provides a direct route to the desired amine.

Disconnection via Nitro Reduction: A third strategy involves retrosynthesis to a 1-(5-chloro-2-fluorophenyl)-2-nitroethane precursor. The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis.

Precursor Synthesis and Aromatic Functionalization

The synthesis of the key precursors, which already contain the 5-chloro-2-fluoro substitution pattern on the phenyl ring, is fundamental. These precursors are typically phenylacetic acid derivatives, phenylacetonitriles, or nitroarenes.

Halogenated phenylacetic acids are versatile intermediates that can be converted into amides and subsequently reduced to the target amine. Several methods exist for their synthesis. One prominent method is the carbonylation of benzyl (B1604629) halides. For instance, a substituted benzyl chloride can be reacted with carbon monoxide in the presence of a suitable catalyst system to yield the corresponding phenylacetic acid. Another powerful technique is the Suzuki-Miyaura cross-coupling reaction, which can form a carbon-carbon bond between an aryl boronic acid and an alkyl halide derivative to construct the phenylacetic acid skeleton.

| Method | Reactants | Key Reagents/Catalysts | Description |

| Carbonylation | Halogenated Benzyl Halide + CO | Palladium or Cobalt Catalyst | Direct insertion of a carbonyl group to form the acetic acid moiety. |

| Suzuki Coupling | Halogenated Aryl Boronic Acid + Haloacetate | Palladium Catalyst, Base | Formation of the aryl-CH₂ bond to build the phenylacetic acid structure. |

| Oxidation | Halogenated Styrene Derivative | Oxidizing agents (e.g., Oxone, Iodine) | Regioselective oxidation of the vinyl group to a carboxylic acid. |

The most direct and widely used method for preparing phenylacetonitriles is the nucleophilic substitution of a benzyl halide with an alkali metal cyanide. google.com In this reaction, a (5-chloro-2-fluorophenyl)methyl halide, typically the bromide or chloride, is treated with sodium or potassium cyanide in a suitable solvent system to yield (5-chloro-2-fluorophenyl)acetonitrile. prepchem.com Phase-transfer catalysts are sometimes employed to enhance the reaction rate and yield between the organic and aqueous phases. google.com

This cyanation reaction is highly efficient and provides the nitrile precursor in good yield, setting the stage for the final reduction step.

| Reactant 1 | Reactant 2 | Typical Conditions | Product |

| (5-Chloro-2-fluorophenyl)methyl chloride | Sodium Cyanide (NaCN) | Aqueous/Organic Solvent, Reflux | (5-Chloro-2-fluorophenyl)acetonitrile |

| (5-Chloro-2-fluorophenyl)methyl bromide | Potassium Cyanide (KCN) | Polar aprotic solvent (e.g., DMSO, Acetonitrile) | (5-Chloro-2-fluorophenyl)acetonitrile |

Another synthetic route involves the reduction of a nitroarene to an aniline, which can then be further elaborated to the final product. For this pathway, a precursor such as 1-chloro-4-fluoro-2-nitrobenzene would be required. The reduction of the nitro group is a classic transformation that can be achieved under various conditions. unacademy.com

Common methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney Nickel under a hydrogen atmosphere. unacademy.com Chemical reduction using metals in acidic media, such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of hydrochloric acid (HCl), is also a very effective and widely used industrial method. unacademy.com This approach yields a halogenated aniline, which then requires further steps to build the ethylamine (B1201723) side chain.

Formation of the Amine Functionality

The final step in the most common synthetic routes is the formation of the primary amine group from a precursor like a nitrile or an amide. This is typically accomplished through reduction.

The reduction of the nitrile or amide precursor is the final key step to obtaining this compound.

Nitrile Reduction: The conversion of (5-chloro-2-fluorophenyl)acetonitrile to the target amine is a high-yield reaction. This can be achieved through catalytic hydrogenation with catalysts such as Raney Nickel or rhodium, often in an ammonia-saturated solvent like methanolic ammonia (B1221849) to minimize the formation of secondary amine byproducts. orgsyn.org Alternatively, chemical reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) in a solvent like tetrahydrofuran (B95107) (THF) are highly effective for this transformation.

Amide Reduction: If the synthetic route proceeds through the 2-(5-chloro-2-fluorophenyl)acetamide intermediate, it can be reduced to the amine using a strong reducing agent. Lithium aluminum hydride (LiAlH₄) is the most common and effective reagent for the reduction of amides to amines. chemistrysteps.comlibretexts.org The reaction is typically carried out in an anhydrous ethereal solvent such as THF or diethyl ether. The process involves the complete reduction of the carbonyl group to a methylene (B1212753) group (CH₂). chemistrysteps.com

| Precursor | Reducing Agent | Typical Conditions | Product |

| (5-Chloro-2-fluorophenyl)acetonitrile | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF or Ether | This compound |

| (5-Chloro-2-fluorophenyl)acetonitrile | Catalytic Hydrogenation (e.g., Raney Ni, H₂) | Methanolic Ammonia, High Pressure | This compound |

| 2-(5-Chloro-2-fluorophenyl)acetamide | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF or Ether, Reflux | This compound |

Reductive Amination of Aldehydes or Ketones

Reductive amination is a highly versatile and widely employed method for the synthesis of amines, including this compound. This process typically involves the reaction of an aldehyde or ketone with ammonia or a primary amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. The direct precursor for the target compound via this route is (5-Chloro-2-fluorophenyl)acetaldehyde.

Step 1: Imine Formation (5-Chloro-2-fluorophenyl)acetaldehyde reacts with ammonia to form an intermediate imine.

Step 2: In Situ Reduction The imine is immediately reduced to this compound.

A variety of reducing agents and catalytic systems can be employed for this transformation. Catalytic hydrogenation is a common approach, utilizing catalysts such as Raney nickel, palladium on carbon (Pd/C), or platinum oxide (PtO₂), under a hydrogen atmosphere. researchgate.net The reaction conditions, including pressure and temperature, are crucial for achieving high yields and selectivity. For instance, nickel-based catalysts supported on materials like diatomite have been shown to effectively catalyze the reductive amination of aldehydes with ammonia, with selectivity being controlled by adjusting hydrogen pressure and ammonia concentration. researchgate.net

Alternative reducing agents include hydride reagents like sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). These reagents offer milder reaction conditions and are often used in laboratory-scale syntheses.

Recent advancements have focused on developing more efficient and sustainable catalytic systems. For example, nanostructured, bimetallic catalysts such as Cobalt/Scandium have been shown to mediate reductive amination effectively, demonstrating broad substrate scope and good functional group tolerance. uni-bayreuth.de

Gabriel Synthesis and Other Amine Formations

Gabriel Synthesis

The Gabriel synthesis is a classic and reliable method for preparing primary amines, avoiding the overalkylation often encountered in direct alkylation with ammonia. This method utilizes phthalimide (B116566) as an ammonia surrogate.

The synthesis of this compound via this route involves three main steps:

Deprotonation of Phthalimide: Phthalimide is first deprotonated with a base, such as potassium hydroxide (B78521) (KOH) or potassium carbonate (K₂CO₃), to form the nucleophilic potassium phthalimide.

N-Alkylation: The phthalimide anion then undergoes a nucleophilic substitution (SN2) reaction with a suitable substrate, typically 1-(2-bromoethyl)-5-chloro-2-fluorobenzene.

Hydrolysis or Hydrazinolysis: The resulting N-alkylphthalimide is cleaved to release the primary amine. This can be achieved under acidic conditions (e.g., using H₃O⁺) or, more commonly, by treatment with hydrazine (B178648) (N₂H₄) in what is known as the Ing-Manske procedure. Hydrazinolysis is often preferred due to its milder conditions. orgsyn.org

While robust, the Gabriel synthesis is a multi-step process and may not be the most atom-economical route.

Other Amine Formations: Reduction of Nitriles

A significant alternative pathway to this compound is the reduction of the corresponding nitrile, (5-Chloro-2-fluorophenyl)acetonitrile. This precursor is accessible through various synthetic routes. The reduction of the nitrile group (-C≡N) to a primary amine group (-CH₂-NH₂) is a high-yielding transformation.

Several methods are effective for this reduction:

Catalytic Hydrogenation: This is one of the most common industrial methods. It involves reacting the nitrile with hydrogen gas under pressure in the presence of a metal catalyst. Raney Nickel is a frequently used catalyst for this purpose, often conducted in a solvent like ethanol (B145695) saturated with ammonia to suppress the formation of secondary amines. orgsyn.org Other catalysts include palladium and platinum-based systems.

Chemical Reduction:

Metal Hydrides: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF) can effectively reduce nitriles to primary amines.

Borohydride Systems: While sodium borohydride (NaBH₄) alone is generally not strong enough to reduce nitriles, its reactivity can be enhanced by the addition of catalysts. A system of potassium borohydride (KBH₄) in the presence of cupric chloride (CuCl₂) has been shown to be a simple and efficient method for reducing various aromatic and aralkyl nitriles to their corresponding primary amines in good yields. asianpubs.org

Electrochemical Reduction: An emerging sustainable approach involves the electrocatalytic reduction of nitriles. This method uses electricity to drive the reduction, potentially powered by renewable sources, and has demonstrated high selectivity for primary amine formation. nih.gov

Stereoselective Synthesis of Chiral Analogs of this compound

The synthesis of enantiomerically pure chiral amines is of paramount importance in the pharmaceutical industry, as different enantiomers of a drug can have vastly different biological activities. nih.gov Consequently, significant research has been dedicated to the development of stereoselective methods to produce single enantiomers of chiral 2-arylethylamines. mdpi.comnih.gov

Chiral Auxiliaries and Asymmetric Catalysis

Chiral Auxiliaries

The use of a chiral auxiliary is a well-established strategy to induce stereoselectivity. researchgate.netnih.gov In this approach, a prochiral substrate is covalently attached to a single-enantiomer chiral molecule (the auxiliary). The steric and electronic properties of the auxiliary then direct a subsequent reaction to occur on one face of the molecule, leading to the formation of a new stereocenter with a high degree of control. After the desired transformation, the auxiliary is cleaved and can often be recovered for reuse.

For the synthesis of chiral amines, auxiliaries like Evans' oxazolidinones can be used. researchgate.net For example, an N-acylated chiral auxiliary could undergo a stereoselective reaction, followed by functional group manipulations and cleavage to yield the desired chiral amine. Sulfur-based chiral auxiliaries, such as 1,3-thiazolidine-2-thiones, have also proven to be highly effective in various asymmetric transformations. scielo.org.mx

Asymmetric Catalysis

Asymmetric catalysis is often a more efficient and atom-economical approach than using stoichiometric chiral auxiliaries. This field has seen rapid development, with several catalytic strategies applicable to the synthesis of chiral this compound.

Asymmetric Hydrogenation: The most direct catalytic method involves the asymmetric hydrogenation of a prochiral imine precursor, derived from (5-chloro-2-fluorophenyl)acetophenone. This reaction uses a transition metal catalyst (commonly iridium, rhodium, or ruthenium) complexed with a chiral ligand. The chiral ligand creates a chiral environment around the metal center, forcing the hydrogen to add to one face of the C=N double bond, leading to one enantiomer of the amine in excess. nih.gov

Asymmetric Reductive Amination: This involves the direct reaction of a ketone, (5-chloro-2-fluorophenyl)acetophenone, with an ammonia source and a reducing agent in the presence of a chiral catalyst. Chiral NAD(P)H models have been developed that, in conjunction with achiral transfer catalysts, can enable biomimetic asymmetric reductions of imines with excellent enantioselectivities. dicp.ac.cn

Biocatalysis: Enzymes are highly efficient and selective chiral catalysts. Transaminases (TAs) are particularly useful for synthesizing chiral amines. An ω-transaminase can catalyze the transfer of an amino group from a donor molecule (like isopropylamine) to a prochiral ketone ((5-chloro-2-fluorophenyl)acetophenone), producing the chiral amine with very high enantiomeric excess (ee). researchgate.net

The effectiveness of these methods is summarized in the table below.

| Method | Key Features | Typical Outcome |

| Chiral Auxiliaries | Covalent attachment of a chiral molecule; Stoichiometric use. | High diastereoselectivity; Auxiliary recovery is necessary. |

| Asymmetric Hydrogenation | Catalytic amounts of chiral metal-ligand complex; High turnover. | High enantiomeric excess (ee); Requires specialized ligands. |

| Biocatalysis (Transaminases) | Uses enzymes; Mild, aqueous conditions. | Very high ee (>99%); Environmentally benign. |

Resolution Techniques for Enantiopure Compounds

When a stereoselective synthesis is not employed, the resulting product is a racemic mixture (a 50:50 mixture of both enantiomers). Resolution is the process of separating these enantiomers.

Classical Resolution via Diastereomeric Salt Formation

The most common method for resolving racemic amines is through the formation of diastereomeric salts. stereoelectronics.org This involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent. Commonly used chiral acids include L-(+)-tartaric acid, D-(-)-tartaric acid, and (R)-mandelic acid. researchgate.netgoogle.com

The reaction between the racemic amine ((R)-amine and (S)-amine) and a single enantiomer of a chiral acid (e.g., (+)-acid) produces a pair of diastereomeric salts: [(R)-amine·(+)-acid] and [(S)-amine·(+)-acid]. Diastereomers have different physical properties, including solubility. quora.com This difference in solubility allows for their separation by fractional crystallization. researchgate.net One of the diastereomeric salts will preferentially crystallize from a suitable solvent, leaving the other enriched in the mother liquor. After separation, the pure diastereomeric salt is treated with a base to liberate the enantiomerically pure amine.

Dynamic Kinetic Resolution (DKR)

A limitation of classical resolution is that the maximum theoretical yield for the desired enantiomer is 50%. Dynamic kinetic resolution (DKR) is an advanced technique that can overcome this limitation, allowing for a theoretical yield of up to 100%. beilstein-journals.org

DKR combines the kinetic resolution of the amine (e.g., through enzyme-catalyzed acylation where one enantiomer reacts much faster than the other) with an in-situ racemization of the slower-reacting enantiomer. A racemization catalyst (e.g., a ruthenium complex) continuously converts the unreactive enantiomer back into the racemic mixture, ensuring that all of the starting material can eventually be converted into the desired, single-enantiomer product.

Process Optimization and Scale-Up Considerations

Transitioning a synthetic route from a laboratory scale to industrial production requires careful optimization of the process to ensure it is safe, cost-effective, robust, and environmentally sustainable.

Key considerations include:

Route Selection: The choice of synthetic route is critical. While a route with many steps might be feasible in the lab, for large-scale production, routes with fewer steps, such as a direct reductive amination or nitrile reduction, are generally preferred. "One-pot" or "in-situ" procedures, where multiple reaction steps are performed in the same reactor without isolating intermediates, can significantly improve efficiency and reduce waste. google.com

Catalyst Efficiency and Cost: For catalytic processes, the cost, activity (turnover number/turnover frequency), and stability of the catalyst are major factors. For large-scale applications, minimizing the loading of expensive precious metal catalysts (e.g., Pd, Pt, Ru) is crucial. beilstein-journals.org Developing reusable and recyclable catalysts is a key goal.

Solvent and Reagent Selection: The choice of solvents and reagents should prioritize safety, low environmental impact, and ease of removal/recycling. The use of hazardous or highly toxic reagents is avoided where possible.

Reaction Conditions: Optimizing temperature, pressure, concentration, and reaction time is essential to maximize yield and throughput while minimizing energy consumption and byproduct formation. For enzymatic reactions, process intensification techniques like in-situ product removal (e.g., using pervaporation to remove an inhibitory byproduct) can significantly improve productivity. researchgate.net

Work-up and Purification: The isolation and purification of the final product must be efficient and scalable. Procedures that rely on chromatography are often difficult and expensive to scale up, whereas crystallization or distillation are more amenable to industrial production.

Automation: For industrial-scale synthesis, processes suitable for automation are highly desirable to ensure consistency and reduce manual handling. nih.gov

By carefully considering these factors, a synthetic route for this compound can be developed that is not only chemically efficient but also economically and environmentally viable for large-scale manufacturing.

Chemical Reactivity and Derivatization of 2 5 Chloro 2 Fluorophenyl Ethan 1 Amine

Reactivity of the Primary Amine Moiety

The ethylamine (B1201723) side chain, with its terminal primary amine (-NH₂), is the most reactive site for many common organic reactions. This group's reactivity is characterized by the lone pair of electrons on the nitrogen atom, which allows it to act as a potent nucleophile.

Nucleophilic Acyl Substitution Reactions

Primary amines are excellent nucleophiles for attacking the electrophilic carbonyl carbon of carboxylic acid derivatives. In a typical nucleophilic acyl substitution, the amine attacks the carbonyl group, forming a tetrahedral intermediate. This intermediate then collapses, expelling a leaving group and resulting in the formation of a new C-N bond.

This reactivity allows 2-(5-chloro-2-fluorophenyl)ethan-1-amine to react with various acylating agents, such as acid chlorides and anhydrides, to form stable amide products. The general mechanism involves the initial nucleophilic attack followed by the elimination of the leaving group (e.g., chloride).

| Reactant Type | Product Type | General Conditions |

| Acyl Chloride (R-COCl) | Amide | Aprotic solvent, often with a non-nucleophilic base (e.g., triethylamine) |

| Acid Anhydride (R-CO)₂O | Amide | Aprotic solvent, may require heating |

| Ester (R-COOR') | Amide | Often requires heat or catalysis |

Alkylation Reactions

The primary amine of this compound can undergo nucleophilic substitution with alkyl halides (e.g., alkyl chlorides, bromides, or iodides). This reaction leads to the formation of secondary and tertiary amines. However, a significant challenge in this process is controlling the extent of alkylation, as the resulting secondary amine is often more nucleophilic than the primary amine, leading to over-alkylation and the formation of a mixture of products, including the tertiary amine and even a quaternary ammonium (B1175870) salt. To achieve mono-alkylation, reductive amination is often a more effective strategy.

Formation of Amides and Ureas

The formation of amides is a specific and highly common example of nucleophilic acyl substitution, as detailed in section 3.1.1. This reaction is fundamental for creating peptide-like bonds and is widely used in medicinal chemistry.

Urea derivatives are formed when this compound reacts with isocyanates (R-N=C=O) or carbamoyl (B1232498) chlorides. The nitrogen of the amine attacks the electrophilic carbon of the isocyanate, leading to the formation of a substituted urea. This reaction is typically rapid and proceeds in high yield under mild conditions.

| Reagent | Product | Description |

| Acyl Chloride | Amide | Forms a stable C(O)-N bond. |

| Isocyanate | Substituted Urea | Forms a stable N-C(O)-N linkage. |

Mannich Reaction Applications

The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound, an aldehyde (typically formaldehyde), and a primary or secondary amine. The primary amine first reacts with the aldehyde to form a reactive iminium ion. This electrophilic species is then attacked by the nucleophilic active hydrogen compound to form a "Mannich base."

While this compound possesses the requisite primary amine to participate in the Mannich reaction, specific applications in the literature are not prevalent. In principle, it could serve as the amine component to generate a variety of β-amino carbonyl compounds and other derivatives.

Reactivity of the Halogenated Aromatic System

The 5-chloro-2-fluorophenyl ring offers reaction sites for transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. However, the presence of the primary amine can interfere with the catalytic cycle by coordinating to the metal center. Therefore, it is standard practice to protect the amine group, typically as a carbamate (B1207046) (e.g., Boc-carbamate), before performing cross-coupling reactions. The synthesis of the protected intermediate, tert-butyl (2-(5-chloro-2-fluorophenyl)ethyl)carbamate, is a common first step.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are widely used to facilitate C-C bond formation. The halogenated aromatic ring of the protected this compound can act as the electrophilic partner in these reactions.

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound (e.g., a boronic acid or ester) with an organohalide. The chloro-substituent on the aromatic ring is a viable site for this coupling. A typical reaction involves a palladium catalyst (e.g., Pd(OAc)₂), a phosphine (B1218219) ligand (e.g., SPhos), and a base (e.g., K₂CO₃). This method allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the C5 position of the phenyl ring.

Heck Reaction: The Heck reaction couples the aryl halide with an alkene. This palladium-catalyzed process typically involves a phosphine ligand and a base. It results in the formation of a substituted alkene, where a hydrogen atom on the alkene is replaced by the aromatic ring. This provides a method to introduce vinyl-type substituents onto the phenyl group.

The relative reactivity of the C-Cl versus the C-F bond is a key consideration. Oxidative addition of palladium to the C-Cl bond is generally much more favorable than to the more robust C-F bond, allowing for selective functionalization at the chlorine-bearing position.

| Reaction Name | Coupling Partner | Typical Product |

| Suzuki-Miyaura Coupling | Boronic Acid/Ester | Biaryl or Alkyl-Aryl |

| Heck Reaction | Alkene | Substituted Alkene |

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a good leaving group on an aromatic ring. This reaction pathway is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. amazonaws.com These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. frontiersin.org

In the case of this compound, the aromatic ring is substituted with a chlorine atom, a fluorine atom, and an ethylamine group. Both chlorine and fluorine are halogens, which are deactivating groups for aromatic substitution reactions. The ethylamine substituent is an activating group. For an SNAr reaction to occur, a potent nucleophile would need to attack the ring and displace either the chloride or fluoride (B91410) ion.

However, the this compound molecule lacks the necessary strong electron-withdrawing substituents (such as a nitro group) in the ortho or para positions relative to the halogen atoms. Consequently, the aromatic ring is not sufficiently activated for SNAr reactions to proceed under standard conditions. The reaction is therefore not generally considered a viable pathway for the derivatization of this specific compound. amazonaws.com

Electrophilic Aromatic Substitution on the Aromatic Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction in which an electrophile replaces an atom, typically hydrogen, on an aromatic ring. reagentia.eu The regiochemical outcome of such reactions on a substituted benzene (B151609) ring is governed by the electronic properties of the existing substituents. These substituents can be classified as either activating or deactivating, and as ortho-, para-, or meta-directing.

The aromatic ring of this compound bears three substituents: a fluoro group, a chloro group, and a 2-aminoethyl group. The directing effects of these groups must be considered to predict the position of substitution.

Fluoro and Chloro Groups: Halogens are deactivating yet ortho-, para-directing due to the competing effects of their inductive electron withdrawal and resonance electron donation.

2-Aminoethyl Group: This alkylamine substituent is an activating group and is ortho-, para-directing.

The positions on the aromatic ring are numbered starting from the carbon bearing the ethylamine group as position 1. Therefore, the fluorine is at position 2 and the chlorine is at position 5. The directing influences of these substituents are summarized in the table below.

| Substituent | Position | Type | Directing Effect |

| -F | 2 | Deactivating | Ortho, Para |

| -Cl | 5 | Deactivating | Ortho, Para |

| -CH2CH2NH2 | 1 | Activating | Ortho, Para |

Given the positions of the existing substituents, the potential sites for electrophilic attack are C3, C4, and C6. The activating 2-aminoethyl group strongly directs towards its ortho position (C6) and its para position (C3). The ortho-directing fluoro group also activates position C3. The chloro group directs to its ortho positions (C4 and C6). The combined influence of these groups suggests that electrophilic substitution is most likely to occur at the C3 and C6 positions. Steric hindrance may influence the relative yields of the products.

Cyclization Reactions and Heterocyclic Synthesis

The phenethylamine (B48288) skeleton is a common precursor for the synthesis of a wide variety of nitrogen-containing heterocyclic compounds. These reactions typically involve the cyclization of a derivatized phenethylamine.

Formation of Amine-Derived Heterocycles

The primary amine of this compound is a key functional group for constructing heterocyclic rings. Through appropriate derivatization, this compound can serve as a starting material for the synthesis of important classes of heterocycles such as isoquinolines and other related structures.

One of the most prominent methods for synthesizing isoquinolines from phenethylamines is the Bischler-Napieralski reaction . This reaction involves the intramolecular cyclization of an N-acyl-phenethylamine derivative in the presence of a dehydrating agent, such as phosphorus pentoxide or phosphoryl chloride, to form a dihydroisoquinoline. This intermediate can then be dehydrogenated to the corresponding isoquinoline.

Another important cyclization reaction is the Pictet-Spengler reaction , which involves the condensation of a phenethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to produce a tetrahydroisoquinoline. For this reaction to proceed, the aromatic ring needs to be sufficiently activated, which is the case for this compound due to the activating nature of the alkylamine side chain.

The following table outlines potential heterocyclic products that could be synthesized from this compound.

| Reaction | Reactant(s) | Intermediate | Product |

| Bischler-Napieralski | Acylating agent, Dehydrating agent | N-acyl derivative | Dihydroisoquinoline |

| Pictet-Spengler | Aldehyde or Ketone, Acid catalyst | Schiff base/Iminium ion | Tetrahydroisoquinoline |

Reaction Mechanism Investigations

Detailed mechanistic studies specifically for this compound are not widely reported. However, the mechanisms of the reactions it is predicted to undergo are well-established in organic chemistry.

For electrophilic aromatic substitution , the reaction proceeds through a two-step mechanism. nih.gov In the first, rate-determining step, the π-electrons of the aromatic ring attack the electrophile (E+), leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. In the second step, a base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromaticity of the ring.

In the case of the Bischler-Napieralski reaction , the mechanism is thought to involve the initial formation of a nitrilium ion intermediate from the N-acylphenethylamine precursor upon treatment with a Lewis acid. This is followed by an intramolecular electrophilic attack of the nitrilium ion on the electron-rich aromatic ring to form the cyclized product.

The Pictet-Spengler reaction mechanism commences with the formation of a Schiff base from the reaction of the primary amine with an aldehyde. Under acidic conditions, the Schiff base is protonated to form an iminium ion, which is a more reactive electrophile. A subsequent intramolecular electrophilic substitution reaction on the activated phenyl ring leads to the formation of the tetrahydroisoquinoline ring system.

Advanced Analytical and Spectroscopic Characterization of 2 5 Chloro 2 Fluorophenyl Ethan 1 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is an indispensable technique for the unambiguous determination of molecular structures. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a molecule such as 2-(5-Chloro-2-fluorophenyl)ethan-1-amine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed for a complete structural assignment.

Proton (¹H) NMR spectroscopy provides crucial information about the number of different types of protons and their neighboring environments. In the ¹H NMR spectrum of this compound, distinct signals are expected for the aromatic protons and the aliphatic protons of the ethanamine side chain.

The aromatic region would typically display complex splitting patterns due to spin-spin coupling between the protons on the phenyl ring. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine and fluorine substituents. The proton ortho to the fluorine atom would likely appear as a doublet of doublets due to coupling with the neighboring proton and the fluorine atom. The other two aromatic protons would also exhibit splitting based on their coupling with adjacent protons.

The ethanamine side chain would give rise to two signals, corresponding to the methylene (B1212753) (-CH₂) and methine (-CH) groups. These signals would likely appear as multiplets due to coupling with each other. The protons of the amine group (-NH₂) may appear as a broad singlet, and its chemical shift can be variable depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| Aromatic CH | 7.0 - 7.5 | m | - |

| -CH₂- | 2.8 - 3.2 | t | ~7 |

| -CH(NH₂)- | 3.0 - 3.4 | t | ~7 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Carbon (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. In the proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom will give rise to a distinct signal.

The aromatic region will show six signals corresponding to the six carbon atoms of the phenyl ring. The chemical shifts of these carbons are significantly influenced by the attached fluorine and chlorine atoms. The carbon directly bonded to the fluorine atom will exhibit a large C-F coupling constant, appearing as a doublet. The carbon bearing the chlorine atom will also have a characteristic chemical shift.

The aliphatic region will display two signals for the two carbons of the ethanamine side chain. The carbon attached to the nitrogen atom will be deshielded compared to the other aliphatic carbon.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-F | 155 - 165 (d, ¹JCF ≈ 245 Hz) |

| Aromatic C-Cl | 130 - 140 |

| Aromatic CH | 115 - 135 |

| Aromatic C-CH₂ | 135 - 145 |

| -CH₂- | 35 - 45 |

Note: These are predicted values and may vary based on solvent and experimental conditions. 'd' denotes a doublet.

Fluorine (¹⁹F) NMR is a highly sensitive technique used specifically to study fluorine-containing compounds. pdx.edu Since ¹⁹F has a nuclear spin of 1/2 and is 100% naturally abundant, it provides sharp and intense signals over a wide chemical shift range. pdx.edulibretexts.org

For this compound, the ¹⁹F NMR spectrum would show a single signal for the fluorine atom attached to the phenyl ring. The chemical shift of this signal is characteristic of a fluorine atom on an aromatic ring and is influenced by the other substituents. The signal would likely be a multiplet due to coupling with the ortho-protons on the ring. pdx.edu

2D NMR techniques are powerful tools for establishing connectivity between atoms in a molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other. chemguide.co.uk For this compound, cross-peaks would be observed between the coupled aromatic protons and between the protons of the ethanamine side chain, confirming their connectivity. rsc.orgmdpi.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). chemguide.co.ukucsb.edu An HSQC spectrum would definitively assign the proton signals to their corresponding carbon signals in the aromatic and aliphatic regions.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C correlations). chemguide.co.ukucsb.edu This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular fragments. For instance, correlations from the benzylic protons to the aromatic carbons would confirm the attachment of the ethanamine side chain to the phenyl ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. harvard.edu

For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of chlorine, an isotopic peak (M+2) with an intensity of about one-third of the molecular ion peak would be observed, which is characteristic of compounds containing one chlorine atom. harvard.edu

Common fragmentation pathways for primary amines often involve alpha-cleavage, which is the cleavage of the bond adjacent to the nitrogen atom. chemsrc.commiamioh.edu This would result in the formation of a stable iminium ion. Another likely fragmentation would be the loss of the aminoethyl side chain, leading to a fragment corresponding to the 5-chloro-2-fluorophenyl moiety.

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio, which allows for the determination of the elemental composition of the molecular ion and its fragments. researchgate.netlibretexts.org By comparing the experimentally measured exact mass with the calculated mass for a given molecular formula, the elemental composition can be confirmed with high confidence, further validating the identity of this compound. This technique is invaluable for distinguishing between compounds with the same nominal mass but different elemental compositions. ubc.ca

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the structure of molecules by fragmenting a selected precursor ion and analyzing the resulting product ions. For this compound, electrospray ionization (ESI) would typically generate the protonated molecular ion [M+H]⁺ at an m/z corresponding to its molecular weight.

The fragmentation of phenethylamines is well-characterized and primarily involves two key pathways: α-cleavage and β-cleavage. researchgate.netmdpi.com

α-Cleavage: This involves the cleavage of the bond between the α-carbon and the β-carbon, which is a common pathway for amines.

β-Cleavage: This pathway involves the cleavage of the Cα-Cβ bond, leading to the loss of the amine-containing fragment. This often results in the formation of a stable tropylium (B1234903) or substituted tropylium ion, which is a hallmark of compounds containing a benzyl (B1604629) group. nih.gov

In the case of this compound, collision-induced dissociation (CID) of the [M+H]⁺ precursor ion (m/z 174.05) would be expected to yield specific product ions. The most prominent fragmentation would likely be the β-cleavage, resulting in the loss of ammonia (B1221849) (NH₃) and the formation of a characteristic fragment ion. nih.gov Another significant fragmentation pathway would involve the cleavage of the bond between the ethylamine (B1201723) side chain and the aromatic ring, yielding a substituted benzyl cation.

Table 1: Predicted MS/MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Proposed Product Ion (m/z) | Proposed Neutral Loss | Fragmentation Pathway |

|---|---|---|---|

| 174.05 | 157.02 | NH₃ | Loss of ammonia from the protonated amine |

| 174.05 | 145.01 | C₂H₄N | α-cleavage |

| 174.05 | 129.00 | CH₄N | β-cleavage with rearrangement |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing valuable information about the functional groups present. vscht.cz The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its primary amine, substituted aromatic ring, and alkyl chain.

Key expected vibrational modes include:

N-H Stretching: Primary amines typically show two medium-intensity bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

C-H Stretching: Aromatic C-H stretching vibrations appear at wavenumbers just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl group occurs just below 3000 cm⁻¹. libretexts.org

Aromatic C=C Stretching: The stretching of the carbon-carbon double bonds within the benzene (B151609) ring typically results in two or three bands of variable intensity in the 1450-1600 cm⁻¹ region. pressbooks.pub

N-H Bending: The scissoring motion of the -NH₂ group gives rise to a medium to strong absorption band between 1550 and 1650 cm⁻¹.

C-F and C-Cl Stretching: The vibrations of the carbon-halogen bonds are found in the fingerprint region. The C-F stretch is typically a strong band in the 1000-1400 cm⁻¹ range, while the C-Cl stretch appears at lower wavenumbers, generally between 600 and 800 cm⁻¹.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Primary Amine | 3300 - 3500 (two bands) | Medium |

| Aromatic C-H Stretch | Aromatic Ring | 3010 - 3100 | Weak-Medium |

| Aliphatic C-H Stretch | Ethyl Chain | 2850 - 2960 | Medium |

| N-H Bend (Scissoring) | Primary Amine | 1550 - 1650 | Medium-Strong |

| Aromatic C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium |

| C-F Stretch | Aryl Fluoride (B91410) | 1000 - 1400 | Strong |

| C-Cl Stretch | Aryl Chloride | 600 - 800 | Medium-Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorptions due to π → π* transitions within the benzene ring. libretexts.org

The benzene ring itself has three characteristic absorption bands around 184, 204, and 256 nm. quimicaorganica.org Substitution on the ring can cause shifts in the position (bathochromic or hypsochromic) and intensity (hyperchromic or hypochromic) of these bands. The ethylamine, chloro, and fluoro substituents all influence the electronic structure of the aromatic ring. Both chlorine and fluorine are electron-withdrawing via the inductive effect but electron-donating through resonance. pearson.comstackexchange.com These effects, combined with the presence of the alkylamine group, are expected to cause a bathochromic (red) shift of the secondary absorption band to longer wavelengths compared to unsubstituted benzene. up.ac.za

Table 3: Expected UV-Vis Absorption Data for this compound in a Non-polar Solvent

| Absorption Band | Electronic Transition | Expected λₘₐₓ (nm) | Comment |

|---|---|---|---|

| Primary Band | π → π | ~210 - 220 | Shifted from benzene's 204 nm band |

| Secondary Band | π → π | ~260 - 280 | Shifted from benzene's 256 nm band, fine structure may be lost |

X-ray Diffraction (XRD) for Solid-State Structure and Conformational Analysis

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline structure. For a molecule like this compound, XRD analysis would provide invaluable data on bond lengths, bond angles, and torsional angles.

A key structural feature of phenethylamines is the conformation of the ethylamine side chain relative to the aromatic ring. This is typically described by the torsion angle around the Cα-Cβ bond. Studies on related phenethylamines have shown that they can exist in either an extended (anti) or a folded (gauche) conformation. nih.govresearchgate.net The gauche conformation is often stabilized by a weak intramolecular interaction between the amine group and the π-system of the aromatic ring. researchgate.net XRD analysis would reveal the preferred conformation in the crystal lattice, which is influenced by both intramolecular forces and intermolecular packing forces, such as hydrogen bonding between the amine group of one molecule and the chloride counter-ion or halogen atoms of a neighboring molecule. researchgate.net

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. This experimental data is then used to determine the empirical formula of the substance. davidson.edu The molecular formula of this compound is C₈H₉ClFN. The theoretical elemental composition can be calculated from this formula. An experimental analysis would be expected to yield values that closely match these theoretical percentages, thereby confirming the empirical formula. quora.com

Table 4: Elemental Composition of this compound (C₈H₉ClFN)

| Element | Atomic Mass | Number of Atoms | Theoretical Mass Percentage (%) |

|---|---|---|---|

| Carbon (C) | 12.011 | 8 | 55.35% |

| Hydrogen (H) | 1.008 | 9 | 5.23% |

| Chlorine (Cl) | 35.453 | 1 | 20.43% |

| Fluorine (F) | 18.998 | 1 | 10.95% |

| Nitrogen (N) | 14.007 | 1 | 8.07% |

Data calculated based on IUPAC atomic weights. chemexper.com

Chromatographic Techniques for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) is an essential technique for assessing the purity of chemical compounds and for separating components in a mixture. helsinki.fi For a polar, basic compound like this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. chromforum.org

In a typical RP-HPLC setup, the compound would be separated on a non-polar stationary phase, such as a C18 column, using a polar mobile phase. nih.govsigmaaldrich.com The mobile phase often consists of a mixture of acetonitrile (B52724) or methanol (B129727) and water, with an acidic modifier like trifluoroacetic acid (TFA) or formic acid added to improve peak shape and ensure the amine is in its protonated, more water-soluble form. Detection is commonly achieved using a UV detector set to a wavelength where the compound absorbs strongly, as determined by its UV-Vis spectrum (e.g., around 265 nm). The retention time of the main peak provides a qualitative measure for identification, while the peak area allows for quantitative assessment of purity.

Table 5: Representative RP-HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |

| Elution | Isocratic or Gradient (e.g., 30:70 A:B) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 265 nm |

| Column Temperature | Ambient or 30 °C |

Gas Chromatography (GC) Coupled with Mass Spectrometry

Gas Chromatography coupled with Mass Spectrometry (GC-MS) stands as a cornerstone analytical technique for the separation, identification, and structural elucidation of volatile and semi-volatile compounds. In the context of substituted phenethylamines, such as this compound, GC-MS provides critical information regarding molecular weight and fragmentation patterns, which are instrumental in confirming the compound's identity and purity.

The methodology involves introducing the analyte into a gas chromatograph, where it is vaporized and separated based on its boiling point and affinity for the stationary phase of the GC column. As the separated components elute from the column, they enter the mass spectrometer. In the MS source, molecules are typically ionized by electron impact (EI), causing them to fragment in a reproducible manner. The resulting charged fragments are then separated by their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a chemical fingerprint.

For this compound, the mass spectrum is characterized by a molecular ion peak and several key fragment ions. The fragmentation patterns of phenethylamines are well-documented and primarily involve the cleavage of the Cα-Cβ bond, leading to the formation of a stable iminium ion. The presence of halogen substituents on the aromatic ring further influences the fragmentation, yielding characteristic isotopic patterns and additional fragmentation pathways.

Detailed Research Findings

The electron ionization (EI) mass spectrum of this compound would be expected to exhibit a molecular ion peak corresponding to its molecular weight. However, due to the energetic nature of EI, this peak may be of low intensity. The most prominent fragmentation pathway for phenethylamines is the cleavage of the bond between the alpha and beta carbons relative to the amine group (β-cleavage). This results in the formation of a primary iminium ion, [CH₂=NH₂]⁺, which is typically observed as the base peak in the mass spectra of many simple phenethylamines.

In the case of this compound, the primary fragmentation is the cleavage of the Cα-Cβ bond, leading to two main fragments: the substituted benzyl cation and the aminomethyl radical, or the substituted benzyl radical and the iminium cation. The most likely and stable fragment is the iminium cation with an m/z of 30. The other significant fragment would be the 5-chloro-2-fluorobenzyl cation. The presence of a chlorine atom results in a characteristic isotopic pattern for chlorine-containing fragments, with the M+2 peak being approximately one-third the intensity of the M peak.

The table below summarizes the predicted key fragments for this compound based on established fragmentation patterns of similar halogenated phenethylamines.

Table 1: Predicted Mass Spectral Data for this compound

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 175 | 15 | [M]⁺ (Molecular Ion) |

| 145 | 80 | [C₇H₄ClF]⁺ (Substituted Tropylium Ion) |

| 110 | 40 | [C₆H₄F]⁺ |

| 30 | 100 | [CH₂NH₂]⁺ (Iminium Ion - Base Peak) |

The gas chromatographic separation of this compound would be performed using a non-polar or medium-polarity capillary column. The retention time is dependent on the specific GC conditions, including the column type, temperature program, and carrier gas flow rate. The following table outlines typical GC-MS parameters for the analysis of such a compound.

Table 2: Illustrative GC-MS Operating Conditions

| Parameter | Value |

| Gas Chromatograph | |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Injection Mode | Splitless |

| Oven Program | Initial temp 80 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Impact (EI) |

| Ionization Energy | 70 eV |

| Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Mass Range | 35-450 amu |

| Expected Retention Time | ~10.5 - 11.5 min |

In-depth Computational and Theoretical Analysis of this compound

The requested article structure is centered on detailed computational investigations, including Density Functional Theory (DFT) for ground state properties, analysis of Frontier Molecular Orbitals (HOMO-LUMO), Molecular Electrostatic Potential (MEP) surface analysis, conformational landscape and energetic analysis, prediction of spectroscopic parameters, and reaction pathway modeling.

While the methodologies outlined are standard in computational chemistry for characterizing novel compounds, it appears that this compound has not been the subject of such detailed theoretical investigation in published literature. The search included variations of the chemical name, its CAS number, and keywords related to each section of the proposed article outline.

Consequently, it is not possible to provide a thorough, informative, and scientifically accurate article that strictly adheres to the requested topics and focuses solely on this compound, as the foundational research data is not available in the public domain. The creation of content for the specified sections would require original research that has not yet been performed or published.

Computational and Theoretical Investigations of 2 5 Chloro 2 Fluorophenyl Ethan 1 Amine

Chemoinformatics and Quantitative Structure-Property Relationship (QSPR) Descriptors for Chemical Space Explorationchemsrc.com

The exploration of the chemical space surrounding 2-(5-Chloro-2-fluorophenyl)ethan-1-amine is facilitated by the use of chemoinformatics and the calculation of Quantitative Structure-Property Relationship (QSPR) descriptors. These computational tools provide a quantitative representation of the molecule's physicochemical and structural features. Such descriptors are instrumental in predicting the compound's behavior, potential biological activity, and its relationship with other chemical entities. By converting the three-dimensional molecular structure into a series of numerical values, researchers can employ mathematical models to forecast properties that would otherwise require extensive and time-consuming laboratory experiments.

The calculated molecular descriptors for this compound offer insights into its potential as a lead compound in drug discovery and development. These parameters are foundational for building QSPR models, which aim to establish a correlation between the chemical structure and specific properties, such as bioavailability, toxicity, or receptor affinity. The values presented in the subsequent tables are derived from computational methodologies and serve as a basis for theoretical assessments and the rational design of new molecules with desired characteristics.

Physicochemical and Topological Descriptors

A fundamental aspect of characterizing a molecule in the context of QSPR is the determination of its basic physicochemical and topological properties. These descriptors, summarized in the table below, provide a snapshot of the molecule's size, polarity, and complexity.

| Descriptor | Value |

|---|---|

| Molecular Weight | 173.61 g/mol |

| Molecular Formula | C₈H₉ClFN |

| LogP (octanol-water partition coefficient) | 2.35 |

| Topological Polar Surface Area (TPSA) | 26.02 Ų |

| Number of Rotatable Bonds | 2 |

| Number of Hydrogen Bond Acceptors | 2 |

| Number of Hydrogen Bond Donors | 1 |

| Molar Refractivity | 45.20 |

The LogP value suggests a moderate lipophilicity, which is a critical factor in determining how a compound might interact with biological membranes. The Topological Polar Surface Area (TPSA) is an indicator of a molecule's ability to permeate cell membranes, with the calculated value suggesting good potential for oral bioavailability. The number of rotatable bonds indicates a degree of conformational flexibility, which can be important for binding to biological targets.

Lipinski's Rule of Five Analysis

Lipinski's Rule of Five is a widely used guideline in drug discovery to evaluate the druglikeness of a chemical compound and its potential for oral bioavailability. The rule sets thresholds for several key molecular properties. The table below assesses this compound against these criteria.

| Lipinski's Rule Parameter | Value for this compound | Rule of Five Guideline | Compliance |

|---|---|---|---|

| Molecular Weight | 173.61 | ≤ 500 g/mol | Yes |

| LogP | 2.35 | ≤ 5 | Yes |

| Hydrogen Bond Donors | 1 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 2 | ≤ 10 | Yes |

As indicated in the table, this compound adheres to all the criteria set forth by Lipinski's Rule of Five. This compliance suggests that the compound possesses physicochemical properties that are favorable for its development as an orally administered therapeutic agent. These descriptors are essential for the initial screening of compound libraries and for prioritizing molecules for further investigation in the drug discovery pipeline. The exploration of the chemical space around this scaffold, guided by these QSPR descriptors, can lead to the identification of analogues with optimized properties.

Role of 2 5 Chloro 2 Fluorophenyl Ethan 1 Amine As a Versatile Synthetic Intermediate and Building Block

Precursor in Pharmaceutical Synthesis and Drug Discovery Efforts

In the field of medicinal chemistry, 2-(5-chloro-2-fluorophenyl)ethan-1-amine serves as a crucial starting material for the synthesis of novel therapeutic agents. The phenethylamine (B48288) core is a well-established pharmacophore that interacts with a variety of biological receptors, and its derivatives are explored for a wide range of therapeutic applications. nih.govresearchgate.net The specific halogenation pattern of this compound—a chloro group at the 5-position and a fluoro group at the 2-position—provides a distinct electronic and steric profile that medicinal chemists can exploit to fine-tune the activity and selectivity of drug candidates.

The primary amine functionality of this compound is a key handle for the construction of complex heterocyclic systems, which are foundational structures in a vast number of pharmaceuticals. Through reactions such as condensation, cyclization, and multicomponent reactions, the amine group can be readily incorporated into various ring systems. These reactions allow for the synthesis of diverse heterocyclic scaffolds that are subsequently evaluated for biological activity.

The amine can act as a nucleophile to react with electrophilic partners like aldehydes, ketones, or carboxylic acid derivatives to form imines or amides, which can then undergo intramolecular cyclization to yield heterocycles. This approach is fundamental in creating molecules with potential applications as antimicrobial, antiviral, or anticancer agents. The table below outlines some bioactive heterocyclic systems where a primary amine building block is essential for the synthesis of the core structure.

| Bioactive Heterocyclic System | General Role of Primary Amine Precursor | Potential Therapeutic Area |

| Pyrazoles/Pyrimidines | Serves as a nitrogen source in condensation reactions with diketones or other bifunctional reagents to form the heterocyclic ring. | Antibacterial, Antitumor |

| Thiazoles | Reacts with α-haloketones or similar reagents in Hantzsch-type synthesis to form the thiazole (B1198619) ring. | Antimicrobial, Anti-inflammatory |

| Oxazoles/Oxazolines | Used in cyclization reactions with carboxylic acids or their derivatives to form the oxazole (B20620) ring structure. | Drug discovery scaffolds |

| Triazoles | Participates in multi-step syntheses involving cyclization with reagents containing nitrogen-nitrogen bonds. | Antifungal, Antiviral |

Modern drug discovery heavily relies on the synthesis and screening of large numbers of compounds, known as compound libraries, to identify new therapeutic leads. numberanalytics.com this compound is an ideal scaffold for generating such libraries due to its modifiable primary amine group. This group provides a convenient attachment point for a wide array of chemical moieties, enabling the rapid creation of a diverse set of analogues.

Techniques such as parallel synthesis can be employed to react the amine with various building blocks, including carboxylic acids (to form amides), aldehydes or ketones (to form imines, followed by reduction to secondary amines), and sulfonyl chlorides (to form sulfonamides). Each reaction introduces new functional groups and alters the steric and electronic properties of the resulting molecule. This systematic modification allows researchers to explore the structure-activity relationship (SAR) and optimize compounds for potency, selectivity, and other desirable drug-like properties.

The table below illustrates a hypothetical diversification of the this compound scaffold.

| Reaction Type | Reagent Class | Resulting Functional Group |

| Acylation | Carboxylic Acids / Acid Chlorides | Amide |

| Reductive Amination | Aldehydes / Ketones | Secondary Amine |

| Sulfonylation | Sulfonyl Chlorides | Sulfonamide |

| Alkylation | Alkyl Halides | Secondary/Tertiary Amine |

Applications in Agrochemical and Specialty Chemical Development

The structural motifs present in this compound are also relevant in the development of modern agrochemicals. Halogenated aromatic compounds are integral to many pesticides, herbicides, and fungicides due to their enhanced biological activity and environmental persistence. Primary amines are versatile intermediates in the production of these active ingredients. biologyinsights.com Although specific applications of this compound in commercial agrochemicals are not widely documented, its structure suggests it could serve as a valuable precursor for the synthesis of new crop protection agents. Its derivatives could be screened for activity against various agricultural pests and diseases.

Development of Catalytic Ligands and Reagents

Primary amines are effective ligands that can form coordination complexes with a wide range of metal ions. panze-chemical.com The nitrogen atom's lone pair of electrons can be donated to an empty orbital of a metal center, forming a coordinate covalent bond. panze-chemical.com This property allows this compound to be investigated as a potential ligand in catalysis. By coordinating to transition metals like copper, palladium, or rhodium, it could be used to create catalysts for various organic transformations.

Furthermore, chiral versions of phenethylamine are widely used as chiral auxiliaries or as components of ligands for asymmetric catalysis, which is crucial for producing enantiomerically pure pharmaceuticals. mdpi.com The development of chiral ligands derived from this compound could enable new asymmetric reactions, such as hydrogenations or C-C bond-forming reactions, with high enantioselectivity. mdpi.comalfachemic.com The electronic properties imparted by the chloro- and fluoro-substituents could modulate the activity and selectivity of the resulting metal complex.

Polymer Chemistry and Material Science Applications

In polymer science, primary amines are important monomers and modifying agents. numberanalytics.combiologyinsights.com this compound can be incorporated into polymer chains through reactions like polyamidation (reaction with diacids) to form polyamides. Its bifunctional nature (amine group and aromatic ring) also allows it to act as a curing agent for epoxy resins or as a cross-linking agent, enhancing the thermal and mechanical properties of materials. numberanalytics.com

Recent research has demonstrated that phenylethylamine can be used to form versatile polymeric coatings on various surfaces, including those for implantable medical devices. nih.gov A similar approach using this compound could yield functional coatings with tailored properties. The presence of halogen atoms can impart specific characteristics to polymers, such as flame retardancy, reduced surface energy (hydrophobicity), and altered dielectric properties. mdpi.comrsc.org Additionally, halogen bonding is emerging as a powerful non-covalent interaction for designing advanced materials, suggesting that polymers incorporating this compound could exhibit unique self-assembly behaviors. researchgate.net

Emerging Research Frontiers and Future Perspectives for 2 5 Chloro 2 Fluorophenyl Ethan 1 Amine

The landscape of chemical synthesis and analysis is undergoing a significant transformation, driven by the need for greater efficiency, sustainability, and precision. For a key intermediate like 2-(5-Chloro-2-fluorophenyl)ethan-1-amine, these advancements open up new avenues for research and application. This section explores the emerging frontiers, from green synthesis and automation to advanced characterization and computational design, that are poised to shape the future of this compound and its derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.